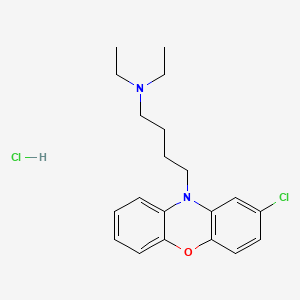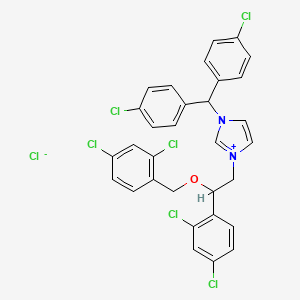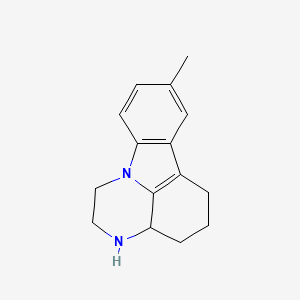
Pirlindole
Vue d'ensemble
Description
Pirlindole is a reversible inhibitor of monoamine oxidase A (RIMA) and a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) which was developed and is used in Russia as an antidepressant . It is structurally and pharmacologically related to metralindole .
Synthesis Analysis
The Fischer indole synthesis between p-Tolylhydrazine Hydrochloride and 1,2-Cyclohexanedione gives 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. Imine formation with ethanolamine gives CID:2838578. Halogenation with phosphorus oxychloride gives (6). Intramolecular alkylation with the indole nitrogen resulted in Dehydropirlindole. Reduction of the imine with sodium borohydride completes the synthesis of pirlindole .
Molecular Structure Analysis
The molecular formula of Pirlindole is C15H18N2 and its molar mass is 226.323 g·mol−1 . The ChemSpider ID of Pirlindole is 2107306 .
Chemical Reactions Analysis
Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake .
Physical And Chemical Properties Analysis
The average mass of Pirlindole is 322.422 Da and its monoisotopic mass is 322.135101 Da . The physical and chemical properties of Pirlindole are available in its Certificate of Analysis .
Applications De Recherche Scientifique
Antidepressant
Pirlindole is a novel antidepressant . It has been shown to have a very good antidepressive efficacy in a 21-day open clinical trial in 37 outpatients with endogenous or neurotic depression . The equitherapeutic dosage was 225 mg of pirlindole .
Comparison with Other Antidepressants
Pirlindole has been tested against the reference substance maprotiline in a randomized double-blind study . The results of this study show a very good improvement of depressive symptomatology under medication in both treatment groups .
Side Effects
The side effects observed during the treatment period did not reveal any difference between the two drugs, neither with regard to their incidence nor with regard to their weighting . Transitory side effects were observed with both drugs - mostly on day 7; those were mainly dryness of the mouth and sweating with pirlindole .
Pharmacological Profile
Pirlindole’s pharmacological profile has been recently investigated and characterized in various experimental animal models .
Treatment of Fibromyalgia Syndrome
The antidepressant efficacy and safety of pirlindole have been demonstrated in a number of placebo- and active comparator-controlled studies and are supported by many years of clinical experience in the treatment of depression . This suggests that Pirlindole could potentially be used in the treatment of fibromyalgia syndrome.
Mécanisme D'action
Target of Action
Pirlindole, also known as Pyrazidol, primarily targets the Monoamine Oxidase A (MAO-A) enzyme . MAO-A is an enzyme that degrades neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mode of Action
Pirlindole acts as a selective and reversible inhibitor of the MAO-A enzyme . By inhibiting this enzyme, Pirlindole prevents the breakdown of neurotransmitters, leading to an increase in their levels in the brain . This increase in neurotransmitter levels can help alleviate symptoms of depression .
Biochemical Pathways
The primary biochemical pathway affected by Pirlindole involves the metabolism of neurotransmitters. Specifically, Pirlindole regulates the metabolism of norepinephrine and catecholamines . By inhibiting the MAO-A enzyme, Pirlindole prevents the breakdown of these neurotransmitters, leading to an increase in their levels and ultimately, relief of depressive symptoms .
Pharmacokinetics
Pirlindole is absorbed nearly completely, with a relative bioavailability of about 90% . It undergoes significant metabolism in the liver, with a high apparent plasma clearance (450–1000 1/h) indicating quick biotransformation . Only 0.5% of the unchanged drug appears in the urine in 24 hours, but renal excretion is the main route of elimination of the metabolites . The binding to human plasma proteins is 95–97% .
Result of Action
The inhibition of MAO-A by Pirlindole leads to an increase in the levels of neurotransmitters in the brain. This increase can help alleviate symptoms of depression . Pirlindole appears to stimulate the central nervous system, rather than exhibit a sedative effect, like many antidepressants .
Action Environment
The action of Pirlindole can be influenced by various environmental factors. For instance, the consumption of tyramine-rich foods, such as cheese, while medicated with monoamine oxidase inhibitors, can lead to severe headaches and hypertension . Due to its selective, reversible inhibition of mao-a and short half-life, pirlindole avoids these unpleasant "cheese effects" .
Safety and Hazards
Pirlindole has a favourable tolerability profile, with no deleterious effect on cardiovascular dynamics . The effect of Pirlindole on sensorimotor performance relevant to driving a motor vehicle is similar to that of placebo . Because of its specific and reversible inhibition of MAO-A and relatively short elimination half-life, no tyramine or ‘cheese’ effect is likely after short- or long-term administration .
Orientations Futures
Pirlindole is being studied for the treatment of fibromyalgia pain syndrome . One study determined that the effect of Pirlindole on sensorimotor performance while driving a motor vehicle shows many similarities to that of placebo . The available evidence supports Pirlindole as a safe and effective treatment option for the management of depression and fibromyalgia syndrome .
Relevant Papers
The antidepressant efficacy and safety of Pirlindole have been demonstrated in numerous studies and are supported by many years of clinical experience in the treatment of depression . Pirlindole’s efficacy and safety have also been shown in the treatment of fibromyalgia syndrome . The available evidence supports Pirlindole as a safe and effective treatment option for the management of depression and fibromyalgia syndrome .
Propriétés
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRVEIKCBFZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16154-78-2 (hydrochloride) | |
| Record name | Pirlindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048230 | |
| Record name | Pirlindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake. | |
| Record name | Pirlindole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pirlindole | |
CAS RN |
60762-57-4 | |
| Record name | Pirlindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlindole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



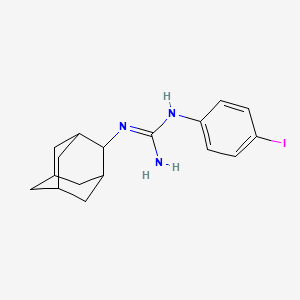




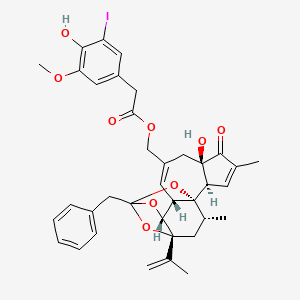
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)
![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)
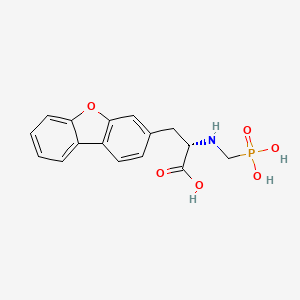
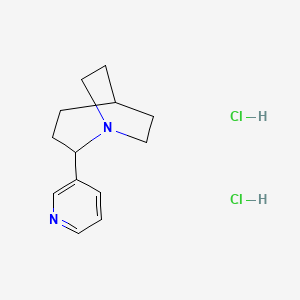
![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)
